6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Overview
Description
“6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound with the CAS Number: 889943-33-3 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6,8-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one . The InChI code for this compound is 1S/C9H11N3O/c1-5-3-6(2)11-9-8(5)12-7(13)4-10-9/h3H,4H2,1-2H3,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The compound “6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Related Compounds :
- Shestopalov and Naumov (2003) demonstrated the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines, showcasing the chemical versatility and potential for creating diverse derivatives of the core compound (Shestopalov & Naumov, 2003).
NMR Studies and Structural Analysis :
- Chupakhin et al. (1985) conducted a nuclear magnetic resonance (NMR) study on pyrido[2,3‐b]pyrazines, providing insights into the structural and electronic characteristics of these compounds, which is essential for understanding their chemical behavior (Chupakhin et al., 1985).
Synthesis of Heterocyclic Compounds :
- Alfonso and Stoeckli-Evans (2016) researched the synthesis and structure of dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid, a closely related compound, highlighting the importance of these derivatives in chemical synthesis (Alfonso & Stoeckli-Evans, 2016).
Microwave and Solar Energy in Synthesis :
- Hameed (2018) developed an environmentally friendly, efficient synthesis method for pyrano[2,3-b]pyridine derivatives using microwave or solar energy. This research demonstrates a sustainable approach to synthesizing these compounds (Hameed, 2018).
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6,8-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-3-6(2)11-9-8(5)12-7(13)4-10-9/h3H,4H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPLJTYVYXPPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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